2-(2-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative characterized by three key moieties:
Acetamide core: Provides a flexible backbone for functional group attachment.
2-Methoxyphenoxy group: A substituted phenyl ether with a methoxy group at the ortho position, influencing lipophilicity and electronic properties.
Sulfonylethyl-piperazine-pyrimidine unit: A sulfonylethyl chain connected to a piperazine ring substituted with a pyrimidin-2-yl group.
The pyrimidine substituent distinguishes it from analogs with pyridine or pyrrolidine groups, suggesting tailored selectivity for biological targets such as kinases or G protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-5-2-3-6-17(16)29-15-18(25)20-9-14-30(26,27)24-12-10-23(11-13-24)19-21-7-4-8-22-19/h2-8H,9-15H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWYSUSBKIBHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and shows affinity in the range from 22 nM to 250 nM. The interaction with these receptors can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The activation or blockade of these receptors can influence various neurological conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.
Result of Action
The result of the compound’s action is primarily observed at the molecular level, affecting the function of the alpha1-adrenergic receptors. This can lead to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a methoxyphenoxy group, a piperazine moiety, and a sulfonamide linkage, which are significant for its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various G protein-coupled receptors (GPCRs) and other cellular targets. GPCRs play a crucial role in signal transduction, affecting numerous physiological processes. The compound may act as an antagonist or agonist depending on the specific receptor it interacts with .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antihypertensive Effects : The compound's structure suggests potential activity in modulating vascular resistance and blood pressure through GPCR pathways.
- Anticancer Properties : Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis by targeting specific signaling pathways involved in cell survival .
- Neuropharmacological Effects : The piperazine group is known for its activity in central nervous system disorders, suggesting potential applications in treating anxiety or depression .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:
-
Anticancer Activity :
Compound IC50 (µM) Mechanism Compound A 12.5 Apoptosis induction Compound B 15.0 Cell cycle arrest Targeted Compound 10.0 Mitochondrial pathway activation - Cardiovascular Effects :
- Neuropharmacological Studies :
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Antihypertensive Effects : Compounds containing piperazine rings are often studied for their potential to lower blood pressure through various mechanisms, including vasodilation and inhibition of angiotensin-converting enzyme (ACE) activity.
- Anticancer Activity : The incorporation of pyrimidine and piperazine groups has been linked to anticancer properties, possibly through the inhibition of specific kinases involved in cancer cell proliferation.
Neuropharmacology
The piperazine moiety is known for its effects on the central nervous system (CNS). Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating conditions such as anxiety and depression.
Biochemical Probes
Due to its structural characteristics, this compound can serve as a biochemical probe in enzyme studies. It can be utilized to investigate enzyme kinetics and inhibition mechanisms, particularly in the context of drug metabolism and pharmacokinetics.
Case Study 1: Antihypertensive Activity
A study conducted on structurally similar compounds demonstrated that modifications in the piperazine ring could enhance antihypertensive effects. The study found that introducing sulfonyl groups increased solubility and bioavailability, leading to improved efficacy in lowering blood pressure.
Case Study 2: Anticancer Mechanisms
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Chemical Reactions Analysis
Types of Chemical Reactions
This compound can undergo several types of chemical reactions, including:
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Oxidation Reactions : These involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Oxidation can lead to the formation of hydroxylated derivatives, which may alter the compound's biological activity.
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Reduction Reactions : These are typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction can result in the formation of amine derivatives, potentially modifying the compound's pharmacological properties.
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Substitution Reactions : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings. These reactions can introduce new functional groups, affecting the compound's reactivity and biological interactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or basic conditions |
| Reduction | Lithium aluminum hydride, sodium borohydride | Inert atmosphere, controlled temperature |
| Substitution | Halogenated reagents, nucleophiles, electrophiles | Presence of catalysts like palladium |
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
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Oxidation : Hydroxylated derivatives.
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Reduction : Amine derivatives.
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Substitution : Various substituted derivatives depending on the reagents used.
Analytical Techniques for Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure and purity of synthesized compounds. High Performance Liquid Chromatography (HPLC) can provide insights into the compound's stability and purity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the phenoxy group, piperazine ring, or sulfonamide linkage. Below is a detailed comparison:
Piperazine-Sulfonamide Analogs
Key Observations :
- Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms may enhance binding to ATP pockets or nucleic acid targets compared to pyridine’s single N-atom .
- Methoxy vs.
Acetamide Derivatives with Diverse Moieties
Key Observations :
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The 2-methoxyphenoxy group in the target compound likely increases logP compared to methylphenoxy analogs, enhancing blood-brain barrier penetration .
- Solubility : The pyrimidine-piperazine-sulfonamide unit may improve aqueous solubility relative to pyrrolidine-based analogs due to increased polarity .
- Metabolic Stability : Methoxy groups are susceptible to demethylation, but the pyrimidine ring could slow oxidative metabolism compared to pyridine .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonylation : Reacting a piperazine derivative (e.g., 4-(pyrimidin-2-yl)piperazine) with a sulfonyl chloride to introduce the sulfonyl group .
- Acetamide Coupling : Utilize a nucleophilic substitution or amide bond formation (e.g., EDC/HOBt coupling) to attach the 2-(2-methoxyphenoxy)acetamide moiety .
- Microwave-Assisted Optimization : For time efficiency, microwave-assisted synthesis can enhance reaction rates and yields, as demonstrated for structurally similar acetamide derivatives .
Characterization should include NMR (¹H/¹³C), HPLC-MS for purity, and X-ray crystallography (if crystalline) to confirm stereochemistry .
Q. How can researchers verify the compound’s target specificity in biological assays?
- Methodological Answer :
- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinity to receptors like serotonin or adrenergic receptors, given the piperazine and pyrimidine motifs .
- Competitive Binding Assays : Perform radioligand displacement studies (e.g., using [³H]-ketanserin for 5-HT₂A receptor screening) to quantify IC₅₀ values .
- Selectivity Profiling : Screen against a panel of related receptors/enzymes (e.g., dopamine D₂, histamine H₁) to rule off-target effects .
Advanced Research Questions
Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (Density Functional Theory) to map electrostatic potentials and identify key pharmacophores (e.g., sulfonyl group’s electron-withdrawing effects) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT receptors) to analyze binding stability and conformational changes over time .
- QSAR Modeling : Develop quantitative SAR models using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity across analogs .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure ADME parameters (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
- Tissue Distribution Studies : Radiolabel the compound and track its accumulation in target organs (e.g., brain for CNS targets) using autoradiography .
Q. What experimental designs are optimal for evaluating the compound’s potential in neuropharmacology?
- Methodological Answer :
- In Vivo Behavioral Models : Test anxiolytic or antipsychotic effects using elevated plus maze (EPM) or prepulse inhibition (PPI) in rodents, with dose-response curves .
- Electrophysiology : Perform patch-clamp recordings on neuronal cultures to assess modulation of ion channels (e.g., Ca²⁺ or K⁺ channels) .
- Biomarker Analysis : Quantify neurotransmitter levels (e.g., serotonin, dopamine) via microdialysis coupled with HPLC-ECD .
Contradiction Analysis & Resolution
Q. How to address inconsistencies in receptor binding data across labs?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and ligand concentrations. Differences in membrane preparation (e.g., HEK293 vs. CHO cells) can alter receptor conformation .
- Orthogonal Validation : Confirm binding using SPR (Surface Plasmon Resonance) alongside radioligand assays to cross-validate affinity measurements .
- Collaborative Reproducibility Studies : Share compound samples and protocols between labs to isolate methodological variables .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s reaction databases for analogous piperazine-acetamide syntheses .
- Computational Tools : ICReDD’s reaction path search algorithms for optimizing synthetic routes .
- Safety Guidelines : Follow GHS-compliant handling protocols for sulfonamide and pyrimidine intermediates (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
